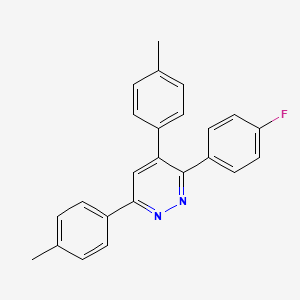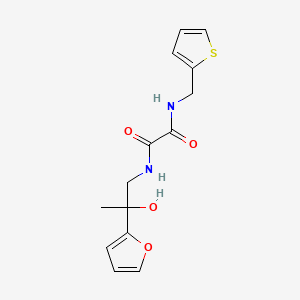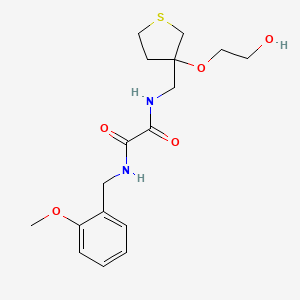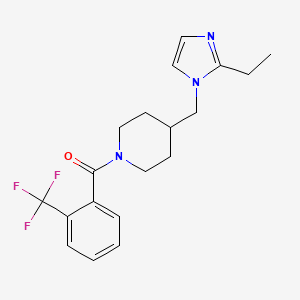
4-Methylfuran-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylfuran-2-carbaldehyde, also known as 4-MFC, is an organic compound belonging to the family of furan aldehydes. It is a colourless liquid with a pungent odour, and is soluble in alcohols, ethers, and most organic solvents. 4-MFC has been used in the synthesis of a variety of compounds, such as pharmaceuticals and natural products. It is also used as a starting material in organic synthesis and as a reagent in organic reactions. Additionally, 4-MFC has been studied for its potential applications in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
1. Synchrotron Photoionization Study
A study conducted by Carrasco, Smith, and Meloni (2018) investigated the reactions of furan and 2-methylfuran with methylidyne CH radical. They discovered that CH addition to the π-bonds in furan and 2-methylfuran rings led to the formation of various primary products, indicating the significance of these reactions in understanding chemical processes at the molecular level (E. Carrasco, K. Smith, G. Meloni, 2018).
2. Electrically Conductive Materials
Kossmehl, Bischoff, and Betz (1994) synthesized poly(2,5-furan-diylvinylene) via aldol condensation reaction of 5-methylfuran-2-carbaldehyde. This reaction yielded an organic semiconductor with long-lasting stability and potential for use in electrical conductivity applications (G. Kossmehl, R. Bischoff, G. Betz, 1994).
3. Nonenzymatic Browning in Food Chemistry
Bornik and Kroh (2013) found that the thermal treatment of D-galacturonic acid led to the formation of furan-2-carbaldehyde as a degradation product. This process is significant in understanding the nonenzymatic browning in food chemistry, especially in relation to carbocyclic compounds (Maria-Anna Bornik, L. Kroh, 2013).
4. Synthesis of Heterocyclic Compounds
Research by Chadwick et al. (1973) involved the preparation of heterocyclic 2-carbaldehydes, including furan-2-carbaldehydes. Their work provides insight into the synthesis of complex organic compounds, demonstrating the versatility of furan-2-carbaldehydes in organic chemistry (D. Chadwick, J. Chambers, H. Hargraves, G. Meakins, R. Snowden, 1973).
5. Bioactive Compounds Synthesis
Yu et al. (2018) utilized furan-2-carbaldehydes as biomass-derived chemicals for synthesizing bioactive quinazolin-4(3H)-ones. This showcases the use of furan-2-carbaldehydes as green C1 building blocks in pharmaceutical chemistry (Wenjia Yu, Xianwei Zhang, Bingjie Qin, Qiyang Wang, Xunhong Ren, Xinhua He, 2018).
Eigenschaften
IUPAC Name |
4-methylfuran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c1-5-2-6(3-7)8-4-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHZUMDWLLFLJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2782956.png)
![5-Acetyl-6-[4-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2782957.png)


![N-[3-[4-(2-Methyl-3-oxo-4H-1,4-benzoxazine-6-carbonyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2782964.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2782966.png)
![Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate](/img/structure/B2782967.png)

![5-[2-(3-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2782969.png)
![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2782970.png)
![2-(2,4-Dichlorophenoxy)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}acetamide](/img/structure/B2782974.png)